molecular formula C10H22ClNS B2671754 N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride CAS No. 1609406-53-2

N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride

Cat. No.: B2671754
CAS No.: 1609406-53-2
M. Wt: 223.8
InChI Key: IWSYRXMCPDULCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Pathway

The synthesis of N-[2-(ethylthio)ethyl]cyclohexanamine hydrochloride emerged from broader efforts to functionalize cyclohexylamine scaffolds with sulfur-containing groups. Early work on thioether-amine hybrids, such as the alkylation of cyclohexyl enamines described in 1983, laid the groundwork for modular approaches to introduce ethylthioethyl side chains. The specific incorporation of the ethylthio group reflects a strategic choice to balance lipophilicity and steric demands, enabling improved membrane permeability compared to oxygen-based analogs.

A pivotal advancement occurred with the development of enamine alkylation protocols, as demonstrated in the synthesis of pyrenophorin and norpyrenophorin. These methods enabled precise functionalization of the cyclohexanamine core, facilitating the reliable production of this compound on multigram scales. The hydrochloride salt form became standardized to enhance crystallinity and storage stability, addressing challenges associated with free amine handling.

Significance in Contemporary Organic Chemistry Research

This compound occupies a critical niche in three research domains:

  • Dual-Activity Pharmacophore Design : Its structure aligns with patented cyclohexylamine derivatives exhibiting β2 adrenergic agonist and M3 muscarinic antagonist activities. The ethylthio group may contribute to receptor binding through hydrophobic interactions while avoiding metabolic instability associated with methylthio analogs.
  • Synthetic Intermediate : The compound serves as a precursor in macrocyclic syntheses, particularly for natural product analogs requiring conformationally constrained amine motifs.
  • Structure-Activity Relationship (SAR) Studies : Researchers utilize its modular architecture to probe the effects of sulfur positioning on physicochemical properties (Table 1).

Table 1: Comparative Structural Features of Related Cyclohexanamine Derivatives

Compound Substituent Molecular Weight (g/mol) LogP*
N-[2-(Ethylthio)ethyl] derivative -SCH2CH2NH- 223.81 2.1
N-Methyl-2-propyl analog -CH(CH2CH3)CH2NH- 155.28 1.7
Patent lead compound -OCH2CH2NH- (variant) 389.45 1.9

**Predicted values using PubChem algorithms

Structural Classification within Thioether-Containing Secondary Amines

The compound belongs to the N-alkylated cyclohexanamine subclass, distinguished by:

  • Core structure : Cyclohexane ring with chair conformation preference, imposing spatial constraints on the amine moiety.
  • Side chain : Ethylthioethyl group (-SCH2CH2-) creating a 4-atom spacer between sulfur and nitrogen centers. This arrangement enables:
    • Chelation potential for transition metals via S and N lone pairs
    • Enhanced resistance to oxidative metabolism compared to thiol-containing analogs
  • Salt form : Hydrochloride counterion improving aqueous solubility (28 mg/mL predicted) while maintaining crystallinity.

The SMILES notation CCSCCNC1CCCCC1.[H]Cl precisely encodes these features, revealing the ethylthio branch (CCSCCN) appended to the cyclohexylamine core.

Research Landscape and Current Investigative Trends

Recent studies focus on two primary applications:

A. Multifunctional Receptor Modulators
Building on patent WO2013068552A1, researchers are exploring:

  • Hybrid molecules combining this scaffold with quinolinone or benzothiazole moieties
  • Structure-based optimization to enhance M3 muscarinic receptor selectivity
  • Radiolabeled derivatives (e.g., 35S-tagged) for receptor binding assays

B. Advanced Synthetic Methodologies
Innovations include:

  • Flow chemistry approaches for continuous enamine alkylation
  • Catalytic asymmetric synthesis of enantiopure variants
  • Computational modeling of sulfur-π interactions in supramolecular assemblies

Ongoing challenges involve optimizing the synthetic route to achieve >90% enantiomeric excess while maintaining cost-effectiveness for scale-up. Current yields from commercial suppliers remain unspecified, though laboratory-scale preparations report 65-78% efficiency.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylsulfanylethyl)cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-2-12-9-8-11-10-6-4-3-5-7-10;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSYRXMCPDULCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 2-chloroethyl ethyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethylthio group. The molecular formula is C10H21NSHClC_{10}H_{21}NS\cdot HCl, indicating the presence of chlorine as a counterion. Its IUPAC name is N-[2-(ethylsulfanyl)ethyl]cyclohexanamine hydrochloride .

Receptor Modulation

Research indicates that compounds similar to this compound may act as selective modulators for various receptors, including those involved in inflammatory responses and neuroprotection. For instance, selective EP2 agonists have been shown to have therapeutic effects in conditions such as autoimmune diseases, arthritis, and neurodegenerative disorders .

Potential Antidepressant Activity

Studies suggest that cyclohexanamine derivatives can exhibit antidepressant-like effects. The compound's ability to modulate neurotransmitter systems could be explored for developing new antidepressant therapies .

Pain Management

Given its structural similarity to known analgesics, this compound may possess pain-relieving properties. Its efficacy in pain management could be evaluated through preclinical and clinical studies targeting chronic pain syndromes .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that compounds within this class may exhibit varying degrees of toxicity based on their chemical structure and dosage . Comprehensive toxicological evaluations should include:

  • Acute Toxicity : Assessing the immediate effects of high doses.
  • Subacute Toxicity : Evaluating effects over a prolonged exposure period.
  • Chronic Toxicity : Understanding long-term implications on health.

Case Study 1: Inflammatory Disease Models

In a study investigating the effects of EP2 receptor agonists on inflammatory disease models, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers. This suggests potential utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the role of cyclohexanamine derivatives in mitigating neuronal damage in models of neurodegeneration. The findings point towards a promising avenue for developing new treatments for conditions such as Alzheimer's disease and multiple sclerosis .

Data Tables

Application AreaPotential EffectsRelevant Studies
Inflammatory DiseasesReduction of inflammatory markers
Pain ManagementAnalgesic properties
NeuroprotectionMitigation of neuronal damage
Antidepressant ActivityModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride and its structural analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Group Key Properties/Applications
N-[2-(Ethylthio)ethyl]cyclohexanamine HCl 1609406-53-2 Not reported Not reported Ethylthio (-S-CH2CH2-) High lipophilicity; sulfur may enable disulfide bonding or enzyme inhibition
N-[2-(Dimethylamino)ethyl]cyclohexanamine diHCl 1193388-20-3 C10H23ClN2 206.76 Dimethylamino (-N(CH3)2) Enhanced water solubility due to dihydrochloride salt; potential CNS drug intermediate
N-(2,2,2-Trifluoroethyl)cyclohexanamine HCl 1835746-08-1 C8H15ClF3N Not reported Trifluoroethyl (-CF3CH2) Electron-withdrawing fluorine atoms improve metabolic stability; antiviral/antibacterial applications
2-(N,N-Dimethylamino)ethyl chloride HCl 4584-46-7 C4H11Cl2N Not reported Chloride, dimethylamino Reactive alkylating agent; used in quaternary ammonium synthesis

Functional Group Impact on Properties

  • Sulfur’s nucleophilicity may also facilitate covalent interactions with cysteine residues in proteins .
  • Dimethylamino Group: The tertiary amine in N-[2-(dimethylamino)ethyl]cyclohexanamine dihydrochloride contributes to higher polarity and water solubility. Protonation at physiological pH makes it suitable for ionic interactions in drug-receptor binding .
  • Trifluoroethyl Group : The strong electron-withdrawing effect of fluorine atoms in N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride likely reduces metabolic degradation, a feature exploited in fluorinated pharmaceuticals .

Research and Application Insights

While direct studies on this compound are sparse, its analogs provide insights:

  • Pharmacological Potential: Dimethylamino analogs (e.g., ) are frequently used in central nervous system (CNS) drug candidates due to their amine functionality. The ethylthio variant could target sulfur-dependent enzymes like cysteine proteases .
  • Metabolic Stability : Trifluoroethyl derivatives () demonstrate prolonged half-lives in vivo, suggesting that the ethylthio analog might benefit from similar stability modifications for therapeutic use .

Biological Activity

N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride is a compound of interest due to its unique ethylthio group, which imparts distinct chemical and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclohexanamine with 2-chloroethyl ethyl sulfide. The reaction is conducted in a solvent such as ethanol or methanol, often in the presence of a base like sodium hydroxide. This method ensures the formation of the desired compound with high purity and yield through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound can bind to specific molecular targets, modulating their activity and leading to various physiological effects. Its mechanism involves:

  • Receptor Binding : The compound may interact with adrenergic receptors, particularly β2 adrenergic receptors, which are involved in respiratory function and bronchodilation .
  • Enzyme Modulation : It may also affect enzymes associated with neurotransmitter pathways, potentially influencing dopamine and serotonin transport mechanisms .

Pharmacological Effects

This compound has been studied for its potential as a therapeutic agent in various conditions:

  • Respiratory Disorders : Its dual activity as a β2 adrenergic agonist and M3 muscarinic antagonist suggests potential use in treating chronic obstructive pulmonary disease (COPD) and asthma by promoting bronchodilation while inhibiting bronchoconstriction .
  • Neurological Applications : Research indicates possible implications in treating conditions related to dopamine dysregulation, such as cocaine addiction, by targeting the dopamine transporter (DAT) .

Case Studies and Research Findings

  • Respiratory Therapy : In studies evaluating compounds with similar structures, those exhibiting β2 agonist properties demonstrated significant bronchodilation effects in animal models. This suggests that this compound could have similar therapeutic benefits .
  • Dopamine Transporter Studies : Research on related compounds targeting DAT has shown that modifications in chemical structure can enhance binding affinity and selectivity, indicating that structural variations of this compound may also yield valuable insights for drug development aimed at addiction therapies .

Comparative Analysis with Similar Compounds

Compound Nameβ2 Agonist ActivityM3 Antagonist ActivityPotential Applications
This compoundYesYesCOPD, asthma, addiction treatment
N-[2-(Methylthio)ethyl]cyclohexanamine hydrochlorideModerateYesRespiratory therapies
N-[2-(Propylthio)ethyl]cyclohexanamine hydrochlorideYesModeratePotential for respiratory applications

The table above illustrates how this compound compares to similar compounds in terms of biological activity and potential applications.

Q & A

Basic: What are the recommended synthetic routes for N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride, and what critical parameters affect yield and purity?

Answer:
Synthesis typically involves two steps: (1) introducing the ethylthio group via nucleophilic substitution of a chloroethyl intermediate with ethyl mercaptan, and (2) forming the hydrochloride salt by reacting the free base with HCl. Key parameters include:

  • Reaction temperature : Excess heat may degrade the thioether bond; maintain 40–60°C during alkylation .
  • Solvent choice : Use anhydrous ethanol or tetrahydrofuran to minimize hydrolysis .
  • Purification : Recrystallization from ethanol/ether mixtures improves purity (>98%), as seen in analogous cyclohexanamine derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the ethylthioethyl sidechain (δ ~2.5–3.0 ppm for SCH2) and cyclohexane ring conformation .
  • FT-IR : Detect N–H stretching (~2500 cm⁻¹) and S–C bonds (~600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ = 222.2) and rule out byproducts .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 210 nm, referencing methods for related amines .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

Answer:
Contradictions often arise from hygroscopicity or polymorphic forms. A systematic approach includes:

  • Standardized conditions : Measure solubility in anhydrous DMSO, methanol, and water at 25°C under nitrogen .
  • XRD analysis : Identify crystalline vs. amorphous forms affecting solubility .
  • QC documentation : Cross-reference with pharmacopeial guidelines for hydrochloride salts (e.g., USP/EP monographs) to validate methods .

Advanced: What strategies optimize enantiomeric purity during synthesis of this compound?

Answer:

  • Chiral resolving agents : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .
  • Asymmetric catalysis : Employ palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) to favor one enantiomer .
  • Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: What are key stability considerations for storing this compound, and how should degradation be monitored?

Answer:

  • Storage : Keep at -20°C in airtight, desiccated containers to prevent hydrolysis of the thioether group .
  • Degradation markers : Monitor via HPLC for oxidation products (e.g., sulfoxide derivatives) and free cyclohexanamine .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life, following ICH Q1A guidelines .

Advanced: How to design in vitro metabolic studies for assessing biotransformation pathways?

Answer:

  • Hepatic models : Incubate with primary human hepatocytes or S9 fractions, measuring clearance rates via LC-MS/MS .
  • Phase I/II metabolism : Identify CYP450-mediated oxidation (e.g., CYP3A4) and glutathione conjugation using isotopically labeled analogs .
  • Data normalization : Express metabolite concentrations relative to protein content (mg/mL) and time (0–24 hr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.